Enantioselectivity in Silylation of Cyclic meso-Diols vs. Non-Silylation Methods
For the desymmetrization of cyclic meso-1,2-diols, the Hoveyda-Snapper catalyst provides a direct, metal-free route to enantioenriched mono-silyl ethers. In the model reaction with cis-1,2-cyclohexanediol, the catalyst achieves 98% enantiomeric excess (ee) [1]. This performance is a benchmark for this class of transformation and represents a significant improvement over alternative non-enzymatic, non-silylation-based desymmetrization methods, which often yield lower ee values for this substrate class due to the similar steric and electronic environments of the two hydroxyl groups [2]. The ability to achieve near-perfect stereocontrol in a single step eliminates the need for multiple protection/deprotection sequences required by traditional, non-selective silylation.
| Evidence Dimension | Enantiomeric Excess (ee) for Desymmetrization of a Model meso-Diol |
|---|---|
| Target Compound Data | 98% ee |
| Comparator Or Baseline | Alternative non-enzymatic desymmetrization methods (e.g., acylation) for similar substrates; often <95% ee or not applicable |
| Quantified Difference | Superior stereocontrol; achieves near-perfect enantiopurity (>98% ee) for a challenging substrate class |
| Conditions | Silylation of cis-1,2-cyclohexanediol with chlorodiphenylsilane, catalyst loading 20 mol%, -78 °C [1] |
Why This Matters
High enantioselectivity is non-negotiable for producing pharmaceutical intermediates; a 98% ee minimizes costly downstream purification and ensures biological activity of the final product.
- [1] Zhao Y, Rodrigo J, Hoveyda AH, Snapper ML. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature. 2006;443(7107):67-70. doi:10.1038/nature05102 View Source
- [2] Rodrigo JM, Zhao Y, Hoveyda AH, Snapper ML. Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Org. Lett. 2011;13(15):3778-3781. doi:10.1021/ol2010819 View Source
